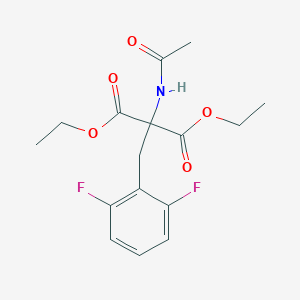
N-(2-fluorophenyl)-N'-(2-methoxyethyl)ethanediamide
Overview
Description
N-(2-fluorophenyl)-N’-(2-methoxyethyl)ethanediamide: is an organic compound characterized by the presence of a fluorophenyl group and a methoxyethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N’-(2-methoxyethyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 2-methoxyethylamine as the primary starting materials.
Formation of Intermediate: The first step involves the reaction of 2-fluoroaniline with ethyl chloroformate to form an intermediate, 2-fluorophenyl carbamate.
Amidation Reaction: The intermediate is then reacted with 2-methoxyethylamine under controlled conditions to yield N-(2-fluorophenyl)-N’-(2-methoxyethyl)ethanediamide.
Industrial Production Methods
In an industrial setting, the production of N-(2-fluorophenyl)-N’-(2-methoxyethyl)ethanediamide may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N’-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-N’-(2-methoxyethyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N’-(2-methoxyethyl)ethanediamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-N’-(2-methoxyethyl)ethanediamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-fluorophenyl)-N’-(2-ethoxyethyl)ethanediamide: Similar structure but with an ethoxyethyl group instead of methoxyethyl.
Uniqueness
N-(2-fluorophenyl)-N’-(2-methoxyethyl)ethanediamide is unique due to the presence of both fluorine and methoxyethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-17-7-6-13-10(15)11(16)14-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNXSVQHNJRDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromophenyl)methylsulfanyl]-1-methylimidazole;hydrochloride](/img/structure/B4791759.png)

![ethyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4791770.png)
![ethyl (2E)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4791775.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-propylglycinamide](/img/structure/B4791786.png)

amino]butanamide](/img/structure/B4791796.png)
![methyl 5-methyl-2-{[(1-naphthylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4791802.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4791812.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-isopropylphenyl)propanamide](/img/structure/B4791817.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]urea](/img/structure/B4791818.png)
![2-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}-6-METHOXYPHENYL METHYL ETHER](/img/structure/B4791825.png)
![4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4791830.png)
![5-{[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B4791836.png)
